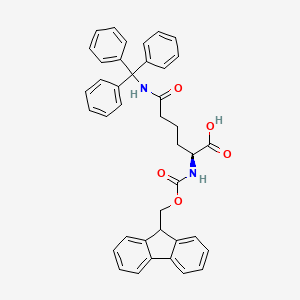![molecular formula C12H12Cl2N4O2 B2500542 3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide CAS No. 1797752-70-5](/img/structure/B2500542.png)
3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide, also known as CDCP, is a chemical compound that has been used in scientific research for several years. It is a potent inhibitor of the enzyme cathepsin B, which is involved in the progression of cancer and other diseases. CDCP has been studied extensively for its potential as a therapeutic agent, as well as its use as a tool in laboratory experiments.
Mechanism of Action
3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide works by inhibiting the activity of cathepsin B, which is a lysosomal cysteine protease that plays a role in the progression of cancer and other diseases. Cathepsin B is involved in the degradation of extracellular matrix proteins, which is necessary for the invasion and metastasis of cancer cells. By inhibiting cathepsin B, this compound prevents the degradation of extracellular matrix proteins, thereby inhibiting the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cathepsin B activity, the inhibition of cancer cell growth and metastasis, and the induction of apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory effects, as well as antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide in laboratory experiments is its potency as a cathepsin B inhibitor. This compound is a highly effective inhibitor of cathepsin B, which makes it a useful tool for studying the mechanism of action of this enzyme. However, one limitation of using this compound in laboratory experiments is its complex synthesis method, which requires specialized equipment and expertise.
Future Directions
There are several potential future directions for the use of 3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide in scientific research. One area of interest is the development of new drugs that target cathepsin B and other related enzymes. Another potential direction is the use of this compound in combination with other drugs or therapies to enhance their efficacy. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects and toxicity.
Synthesis Methods
The synthesis of 3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide involves several steps, including the reaction of 3,4-dichlorobenzyl cyanide with ethyl carbamate to form the intermediate 3,4-dichlorobenzyl carbamate. This intermediate is then reacted with 3-aminopropionitrile to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide has been used in a variety of scientific research applications, including cancer research, drug discovery, and enzyme inhibition studies. In cancer research, this compound has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, prostate, and lung cancer cells. In drug discovery, this compound has been used as a lead compound for the development of new drugs that target cathepsin B. In enzyme inhibition studies, this compound has been used to study the mechanism of action of cathepsin B and other related enzymes.
properties
IUPAC Name |
3-(carbamoylamino)-N-[cyano-(3,4-dichlorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4O2/c13-8-2-1-7(5-9(8)14)10(6-15)18-11(19)3-4-17-12(16)20/h1-2,5,10H,3-4H2,(H,18,19)(H3,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHDXJZQIJDGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C#N)NC(=O)CCNC(=O)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

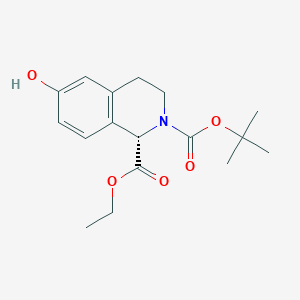
![7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2500461.png)

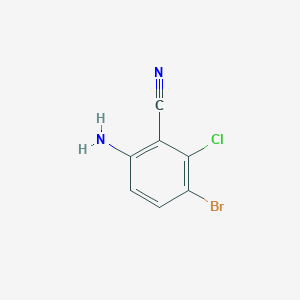



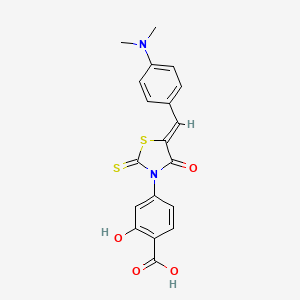
![Methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2500474.png)
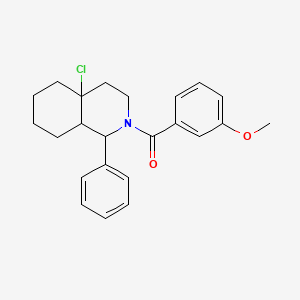
![3,3-Dimethyl-1-[6-(trifluoromethyl)pyridine-2-carbonyl]piperidine-2-carbonitrile](/img/structure/B2500478.png)

